molecular formula C16H14N2OS B4422131 1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)urea

1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)urea

Cat. No.: B4422131
M. Wt: 282.4 g/mol
InChI Key: GKANIZXJGYXVJS-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a naphthalene ring and a thiophene ring, which are connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)urea typically involves the reaction of naphthalene-1-ylamine with thiophene-2-carboxaldehyde, followed by the addition of an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

    1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea: This compound has a pyridine ring instead of a thiophene ring, which can affect its chemical reactivity and biological activity.

    1-Naphthalen-1-yl-3-(thiophen-3-ylmethyl)urea: The position of the thiophene ring is different, which can influence the compound’s properties and applications.

    1-Naphthalen-1-yl-3-(benzyl)urea:

The uniqueness of this compound lies in its specific combination of the naphthalene and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-naphthalen-1-yl-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16(17-11-13-7-4-10-20-13)18-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKANIZXJGYXVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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